molecular formula C12H5F6N B14130889 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B14130889
M. Wt: 277.16 g/mol
InChI Key: DNQAXRJNBAZODR-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a sophisticated fluorinated pyridine derivative designed for advanced chemical and life science research. This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are renowned for their unique physicochemical properties imparted by the synergistic combination of the fluorine atoms and the pyridine ring . These properties, including enhanced metabolic stability, lipophilicity, and biomolecular affinity, make TFMP-based compounds invaluable scaffolds in discovery chemistry . This compound serves as a key fluorinated building block in organic synthesis, particularly for the development of active ingredients in the agrochemical and pharmaceutical industries . In pharmaceutical research, molecules incorporating the TFMP structure have shown significant promise in clinical trials for various applications, and their bioisosteric properties are leveraged to optimize the potency and pharmacokinetic profiles of drug candidates . In agrochemical research, TFMP derivatives form the basis of numerous successful herbicides, insecticides, and fungicides, contributing to improved crop protection by offering novel modes of action and favorable environmental profiles . The specific substitution pattern on the pyridine ring in this compound is engineered to facilitate further chemical modifications, making it a versatile intermediate for constructing complex, biologically active molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H5F6N

Molecular Weight

277.16 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H

InChI Key

DNQAXRJNBAZODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

A chloro or bromo intermediate at position 3 reacts with 2,3-difluorophenylboronic acid under palladium catalysis. For instance, coupling 3-bromo-2-fluoro-5-(trifluoromethyl)pyridine with the boronic acid in tetrahydrofuran (THF) and aqueous K₂CO₃ at 80°C yields the target compound. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, achieving yields of 70–85%.

Optimization Note : Microwave-assisted coupling reduces reaction times from 24 hours to 30 minutes while maintaining yields.

Industrial-Scale Considerations

Purification Techniques

Vacuum distillation and column chromatography are critical for isolating high-purity product. US5073637A reports a two-step distillation process at 100–250 mm Hg to separate 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine from isomers.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated pyridine oxides, while substitution reactions may produce various fluorinated derivatives .

Scientific Research Applications

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound featuring a pyridine ring substituted with fluorine atoms and a difluorophenyl group. It is researched for uses in materials science and medicinal chemistry. The presence of fluorine enhances lipophilicity, metabolic stability, and bioactivity, making it valuable in drug design and development. Studies on the interactions of this compound with biological molecules have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. Ongoing research aims to elucidate specific pathways influenced by this compound.

Potential Applications

  • Drug Development The compound's fluorinated nature enhances its pharmacokinetic properties, making it a candidate for further exploration in drug development.
  • Biological Activity Research indicates that this compound exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to inhibitory or activating effects on specific biological pathways.
  • ** interactions with biological molecules** Studies have shown that its fluorinated structure allows for significant binding affinity to various enzymes and receptors. This interaction profile is crucial for understanding its potential therapeutic effects and mechanisms of action within biological systems.

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated structure of the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers of the Difluorophenyl Substituent

  • 2-Fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS: 1214332-97-4) and 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS: 1214391-09-9): These isomers differ in the fluorine substitution on the phenyl ring (4-fluoro vs. 2-fluoro). The 2,3-difluorophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to mono-fluorinated analogs. Impact: The 2,3-difluorophenyl group enhances π-π stacking interactions in biological targets (e.g., HCV NS5B polymerase inhibitors like GS-327073 ) and improves regioselectivity in Pd-catalyzed C–H bond arylations due to electronic modulation .

Halogen-Substituted Analogs

  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8):

    • Replacing the difluorophenyl group with chlorine at the 3-position increases electron-withdrawing effects but reduces steric hindrance.
    • Impact : Chlorine’s stronger inductive effect may enhance stability but reduce solubility compared to fluorinated analogs. This compound is less effective in biological applications requiring specific hydrophobic interactions .
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7):

    • Contains two chlorine atoms instead of fluorine.
    • Physical Properties : Boiling point (172°C ) is higher than fluorinated analogs due to chlorine’s larger atomic size and polarizability .

Trifluoromethyl Positional Variants

  • 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) and 5-(Trifluoromethyl)nicotinonitrile (CAS: 951624-83-2): Lack the difluorophenyl group but retain the trifluoromethyl substituent. Impact: The absence of the aromatic phenyl ring reduces steric bulk, making these compounds more reactive in cross-coupling reactions but less effective in applications requiring π-system interactions .

Electronic and Reactivity Comparisons

Electronic Effects

  • Trifluoromethyl Group : Strong electron-withdrawing effect (−I), making the pyridine ring electron-deficient. This enhances reactivity in Pd-catalyzed C–H bond arylations, as seen in the synthesis of Ir(III) complexes for OLEDs .
  • Fluorine Substituents : Fluorine atoms on the phenyl ring (−I and +π effects) further polarize the ring, directing regioselectivity in catalytic reactions. For example, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine undergoes selective arylation at the 4-position due to electronic activation .

Steric Effects

  • The 2,3-difluorophenyl group introduces steric hindrance, which can slow undesired side reactions in catalysis. In contrast, analogs like 2-fluoro-3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine exhibit lower steric bulk, enabling faster kinetics but reduced selectivity .

Biological Activity

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound known for its unique molecular structure, which includes a pyridine ring substituted with multiple fluorine atoms and a difluorophenyl group. This compound exhibits significant biological activity, making it a candidate for various applications in medicinal chemistry and materials science. The presence of fluorine enhances its lipophilicity, metabolic stability, and bioactivity, which are crucial for drug design.

  • Molecular Formula : C12H5F6N
  • Molecular Weight : 277.16 g/mol
  • CAS Number : 848652-16-4

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibitory or activating effects on specific biological pathways. The compound's fluorinated structure allows for significant binding affinity, which is essential for understanding its therapeutic potential.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives of pyridine have demonstrated cytotoxicity against tumor cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, which is critical in diseases such as cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesSimilarity IndexNotable Activity
2,3-Difluoro-5-(trifluoromethyl)pyridineContains trifluoromethyl group; fewer fluorines0.84Anticancer
2-Fluoro-3-(trifluoromethyl)pyridineSimilar trifluoromethyl group; different substitution0.76Enzyme inhibition
6-(3-Fluorophenyl)nicotinic acidContains a pyridine ring; different substituent0.70Receptor interaction
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanolSimilar trifluoromethyl group; different functional group0.71Antioxidant properties

Case Study 1: Anticancer Activity

A study explored the effects of pyridine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. This suggests that the unique structural features of compounds like this compound could be pivotal in developing new cancer therapies.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic processes. The binding affinity was assessed through various assays, demonstrating significant inhibition rates that suggest therapeutic potential in metabolic disorders.

Future Directions

Ongoing research aims to further elucidate the specific biological pathways influenced by this compound. Investigations into its pharmacokinetic properties and detailed structure-activity relationships (SAR) will be crucial for optimizing its use in drug development.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine?

Answer:
The synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or C–H bond functionalization). For example:

  • Step 1: React 2-chloro-5-(trifluoromethyl)pyridine with (2,3-difluorophenyl)boronic acid under Pd catalysis (e.g., PdCl(C₃H₅)(dppb)), using K₂CO₃ as a base in a toluene/MeOH/water solvent system at 110°C .
  • Step 2: Purify via flash chromatography (EtOAc/heptane gradient) to isolate the product .
    Key challenges include managing regioselectivity and the high fluorophilicity of intermediates, which may require specialized solvent systems .

Advanced: How do electron-withdrawing groups (e.g., CF₃) influence regioselectivity in Pd-catalyzed C–H bond activation for derivatives of this compound?

Answer:
The trifluoromethyl group at position 5 enhances reactivity of adjacent C–H bonds by polarizing the π-electron system, favoring activation at the meta position relative to the CF₃ substituent. For example:

  • In Pd-catalyzed C–H arylation, the CF₃ group directs arylation to the C4 position of the pyridine ring, as observed in analogous Ir(III) complex syntheses .
  • Mechanistic Insight: Electron-withdrawing groups lower the energy barrier for C–H bond cleavage at specific positions, confirmed via density functional theory (DFT) calculations .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C/¹⁹F NMR: Resolve fluorine environments and confirm substitution patterns (e.g., ¹⁹F NMR distinguishes between ortho/meta/para fluorines on the phenyl ring) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., m/z calculated for C₁₂H₆F₆N: 296.04) .
  • X-ray Crystallography: Resolves crystal packing and steric effects of the trifluoromethyl group .

Advanced: How can this compound be utilized in the design of photoredox catalysts or metal-organic frameworks (MOFs)?

Answer:

  • Photoredox Catalysis: The pyridine core serves as a ligand precursor for Ir(III) complexes. For example:
    • Cyclometalated Ir(III) complexes (e.g., [(C^N)₂Ir(μ-Cl)]₂) are synthesized via C–H activation, enabling visible-light-driven redox reactions .
  • MOF Construction: Fluorinated pyridines act as linkers in MOFs. A reported Hf₁₂-based MOF uses analogous ligands to stabilize photosensitizing Ir centers for light harvesting .

Basic: What are the primary challenges in purifying fluorinated pyridine derivatives like this compound?

Answer:

  • Fluorophilicity: High affinity for fluorinated solvents (e.g., hexafluorobenzene) complicates separation. Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
  • Byproduct Formation: Trace Pd residues require post-synthesis treatment with chelation agents (e.g., EDTA) or filtration through Celite® .

Advanced: How can computational methods predict the reactivity of this compound in catalytic cycles?

Answer:

  • DFT Calculations: Model transition states for C–H activation steps to predict regioselectivity. For example:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) to optimize catalytic conditions .

Basic: What biological or medicinal applications are feasible for this compound?

Answer:

  • Medicinal Chemistry: Fluorinated pyridines are used as bioisosteres for benzene rings to enhance metabolic stability. For example:
    • Analogous compounds act as kinase inhibitors or probes for neurological targets .
  • Chemical Biology: Serve as fluorescent tags in enzyme assays due to their photostability .

Advanced: How does the steric bulk of the 2,3-difluorophenyl group affect its coordination chemistry?

Answer:

  • Steric Hindrance: The ortho-fluorines restrict rotation, enforcing a coplanar geometry between the pyridine and phenyl rings. This enhances π-π stacking in ligand-metal complexes .
  • Electronic Effects: Fluorine substituents increase ligand field strength, stabilizing low-spin states in transition metal complexes (e.g., Ir(III)) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity: Use fume hoods and PPE (gloves, goggles) due to potential inhalation hazards from fluorinated aromatics.
  • Storage: Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .

Advanced: Can this compound be functionalized via radical chemistry for novel material synthesis?

Answer:

  • Photoredox-Mediated Radical Coupling: Use Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts under blue LED light to generate aryl radicals for C–C bond formation .
  • Applications: Graft onto polymers or nanoparticles for sensors or optoelectronic materials .

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